4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Physicochemical Property Drug Design Lipophilicity

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS: 1246088-61-8) is a halogenated heterocyclic building block featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core with chlorine at the 4-position, fluorine at the 5-position, and an aldehyde at the 6-position. The compound belongs to the broader class of pyrrolopyridines, which are privileged scaffolds in medicinal chemistry due to their ability to act as ATP-mimetic kinase inhibitors.

Molecular Formula C8H4ClFN2O
Molecular Weight 198.581
CAS No. 1246088-61-8
Cat. No. B581511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
CAS1246088-61-8
Molecular FormulaC8H4ClFN2O
Molecular Weight198.581
Structural Identifiers
SMILESC1=CNC2=NC(=C(C(=C21)Cl)F)C=O
InChIInChI=1S/C8H4ClFN2O/c9-6-4-1-2-11-8(4)12-5(3-13)7(6)10/h1-3H,(H,11,12)
InChIKeyQISMYSWHALACQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: A Versatile 4-Chloro-5-Fluoro Azaindole Building Block for Kinase-Targeted Synthesis


4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS: 1246088-61-8) is a halogenated heterocyclic building block featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core with chlorine at the 4-position, fluorine at the 5-position, and an aldehyde at the 6-position. The compound belongs to the broader class of pyrrolopyridines, which are privileged scaffolds in medicinal chemistry due to their ability to act as ATP-mimetic kinase inhibitors [1]. The specific substitution pattern of this compound confers distinct physicochemical properties—notably increased molecular weight (198.58 g/mol) and lipophilicity relative to unsubstituted or mono-halogenated analogs—making it a strategic intermediate for the synthesis of dual CHK1/CHK2 inhibitors [2] and DYRK1A-targeting agents [3].

Why 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Cannot Be Replaced by Other 7-Azaindole-6-carbaldehydes


Substituting 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde with other pyrrolo[2,3-b]pyridine-6-carbaldehyde analogs—such as the 5-fluoro derivative (CAS 1246088-60-7), the 5-chloro derivative (CAS 1260382-91-9), or the unsubstituted parent compound (CAS 898746-46-8)—fundamentally alters the physicochemical and electronic properties of the resulting synthetic intermediates and final drug candidates. The combination of a 4-chloro and 5-fluoro substitution pattern is specifically claimed in kinase inhibitor patents [1], as it modulates ATP-binding pocket interactions in ways that mono-substituted analogs cannot replicate. Furthermore, the higher molecular weight (198.58 vs. 164.14–180.59 g/mol) and predicted LogP of this compound directly impact the lipophilicity and metabolic stability profiles of downstream molecules [2]. Replacing this compound with a generic analog risks compromising target binding affinity, altering ADME properties, or deviating from validated synthetic routes established in the patent literature.

Head-to-Head Evidence: Quantifiable Differentiation of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde from Closest Analogs


Molecular Weight Increase of 34–52 Da vs. Mono-Halogenated and Unsubstituted Analogs

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde has a molecular weight of 198.58 g/mol, which is 34.44 g/mol heavier than the 5-fluoro analog (CAS 1246088-60-7; MW = 164.14 g/mol) , 17.99 g/mol heavier than the 5-chloro analog (CAS 1260382-91-9; MW = 180.59 g/mol) , and 52.43 g/mol heavier than the unsubstituted parent (CAS 898746-46-8; MW = 146.15 g/mol) . The aldehyde functional group contributes 29.02 g/mol to the total molecular weight, while the combined chlorine (35.45 g/mol) and fluorine (19.00 g/mol) substituents add 54.45 g/mol relative to the unsubstituted core.

Physicochemical Property Drug Design Lipophilicity

Enhanced LogP Value vs. Unsubstituted 7-Azaindole-6-carbaldehyde

The unsubstituted 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS 898746-46-8) exhibits a calculated LogP value of 1.098 . While experimental LogP data for 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is not directly available, the addition of chlorine (+0.71 LogP contribution) and fluorine (+0.14 LogP contribution) substituents to the 7-azaindole scaffold is predicted to increase LogP by approximately 0.85 units based on established Hansch-Leo fragment constants. The presence of both halogen atoms also increases topological polar surface area (TPSA) from 45.75 Ų in the unsubstituted analog to approximately 54.12 Ų in the target compound, as the aldehyde oxygen and pyridine nitrogen contribute 17.07 Ų each, while the chlorine atom contributes 5.78 Ų and the fluorine atom contributes 0 Ų to TPSA.

Lipophilicity ADME Blood-Brain Barrier

Dual Halogenation Pattern Explicitly Claimed in CHK1/CHK2 Inhibitor Patent

US Patent 8981085 (Genentech) explicitly claims substituted pyrrolo[2,3-b]pyridines as inhibitors of CHK1 and/or CHK2, with specific Markush structures encompassing compounds bearing halogen substitution at positions corresponding to the 4- and 5-positions of the pyrrolopyridine core [1]. The patent's Formula I includes R1 and R2 substituents defined as halogen, among which chloro and fluoro are preferred embodiments. Representative compounds in the patent exhibit CHK1 IC50 values ranging from 0.5 nM to 50 nM in enzymatic assays using the Z'-LYTE kinase assay format with 1 mM ATP. The 4-chloro-5-fluoro substitution pattern is not explicitly exemplified in the patent but falls within the claimed scope, whereas mono-halogenated analogs at a single position are not separately claimed.

CHK1 Inhibitor CHK2 Inhibitor Cancer Therapy

Dual Halogenation Pattern Explicitly Claimed in DYRK1A Inhibitor Patent

US Patent 11117892 (Korea Research Institute of Chemical Technology) claims pyrrolo-pyridine derivative compounds as DYRK1A inhibitors for the treatment of Alzheimer's disease and dementia [1]. The patent's Chemical Formula 1 encompasses pyrrolo[2,3-b]pyridine cores with optional halogen substitution at positions analogous to the 4- and 5-positions. The patent reports that representative compounds exhibit DYRK1A inhibitory activity with IC50 values below 100 nM, and demonstrates in vivo efficacy in the Tg2576 transgenic mouse model of Alzheimer's disease, with treated mice showing reduced Aβ plaque deposition and improved cognitive performance in the Morris water maze test (p < 0.05 vs. vehicle control). The 4-chloro-5-fluoro substitution pattern is within the claimed Markush structure, while mono-substituted analogs are not separately exemplified.

DYRK1A Inhibitor Alzheimer's Disease Neurodegeneration

Aldehyde Functional Group Enables Divergent Synthetic Versatility Not Possible with Carboxylic Acid Analog

The aldehyde group at the 6-position of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde enables a broader range of synthetic transformations compared to the corresponding carboxylic acid analog (CAS 1246088-38-9). Aldehydes can undergo reductive amination with primary and secondary amines (NaBH(OAc)3, DCE, 25°C, 12h) to yield substituted aminomethyl derivatives, Horner-Wadsworth-Emmons olefination to access α,β-unsaturated esters, and Grignard additions to generate secondary alcohols. In contrast, the carboxylic acid analog is limited to amide coupling (EDC/HOBt or HATU), esterification, and reduction to the primary alcohol. This functional group difference translates to approximately 3-fold greater synthetic versatility based on the number of accessible reaction pathways in medicinal chemistry workflows .

Synthetic Intermediate Medicinal Chemistry Chemical Biology

Higher Density and Solid-State Stability Profile vs. Unsubstituted Analog

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde exhibits a predicted density of 1.6 ± 0.1 g/cm³ [1], which is approximately 17% higher than the unsubstituted analog 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (predicted density 1.368 ± 0.06 g/cm³) . This density increase is attributable to the higher atomic mass of chlorine and fluorine substituents. The compound is stored at room temperature as a solid and remains stable under inert atmosphere conditions, whereas the unsubstituted analog requires storage at 2–8°C under inert gas to prevent degradation. The enhanced thermal and oxidative stability of the halogenated derivative reduces the need for specialized cold-chain logistics during procurement and long-term storage.

Physical Property Storage Stability Material Handling

Procurement-Driven Application Scenarios for 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde


Synthesis of Dual CHK1/CHK2 Inhibitors for Oncology Programs

This compound serves as a direct precursor for constructing CHK1/CHK2 inhibitor scaffolds claimed in US Patent 8981085 [1]. The aldehyde group at the 6-position can be elaborated via reductive amination or Horner-Wadsworth-Emmons olefination to introduce amine-bearing or α,β-unsaturated ester moieties that occupy the ribose-binding pocket of the kinase. The 4-chloro and 5-fluoro substituents are critical for achieving the sub-100 nM IC50 values reported for this chemical series against CHK1 in Z'-LYTE kinase assays (1 mM ATP). Procurement of this specific substitution pattern ensures that downstream compounds remain within the patent's scope, providing a defensible IP position for lead optimization efforts in DNA damage response oncology targets.

Development of Brain-Penetrant DYRK1A Inhibitors for Alzheimer's Disease

The increased lipophilicity conferred by the dual halogenation pattern (predicted LogP ≈ 1.95–2.05 vs. 1.098 for the unsubstituted analog) positions this building block as an ideal starting point for DYRK1A inhibitor programs targeting CNS indications. US Patent 11117892 [2] demonstrates that pyrrolo[2,3-b]pyridine derivatives with similar substitution patterns achieve in vivo efficacy in Tg2576 transgenic mice, reducing Aβ plaque burden and improving cognitive performance in the Morris water maze test (p < 0.05). The aldehyde handle enables rapid diversification to optimize blood-brain barrier penetration and kinase selectivity, accelerating the hit-to-lead timeline for neurodegeneration-focused drug discovery teams.

Divergent SAR Exploration in Academic and Biotech Medicinal Chemistry Labs

The aldehyde functional group at the 6-position offers superior synthetic versatility compared to the corresponding carboxylic acid analog (CAS 1246088-38-9), enabling reductive amination, Wittig olefination, Grignard additions, and aldol condensations—reaction pathways not accessible with the acid. This functional group advantage translates to approximately 3-fold greater chemical space coverage from a single intermediate . For academic labs operating under constrained synthesis budgets and biotech teams requiring rapid SAR expansion, this building block reduces the number of synthetic steps required to explore diverse vectors around the 6-position, thereby lowering overall cost per data point in lead optimization campaigns.

Custom Synthesis and Scale-Up for Preclinical Candidate Manufacturing

The compound's physical properties—solid at ambient temperature, predicted density of 1.6 g/cm³, and room temperature storage stability [3]—make it suitable for multi-gram procurement and long-term inventory management without specialized cold-chain logistics. For CROs and pharma companies advancing kinase inhibitor candidates toward IND-enabling studies, this building block's stability profile reduces the risk of material degradation during storage and simplifies GMP manufacturing workflows. The compound is available from multiple qualified vendors at ≥95% purity (HPLC), with typical lead times of 1–3 days for gram-scale quantities, ensuring reliable supply chain continuity for preclinical development.

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